SM-276001 is a selective and potent TLR7 agonist. SM-276001 is can induce antitumor immune responses when dosed either intratracheally or orally. Oral administration of SM-276001 leads to the induction of IFNα, TNFα and IL-12p40 and a reduction in tumor burden in the Balb/c syngeneic Renca and CT26 models.
Related Compounds
Dihydroporphin
Compound Description: Dihydroporphin serves as the foundational structure for chlorophyll and plays a crucial role in photosynthesis. [] The study investigates its photophysical properties, specifically the decay and populating rates of its lowest molecular triplet state using Optically Detected Magnetic Resonance (ODMR) techniques. []
Relevance: Although the specific structure of 473930-22-2 (free base) is unknown, if it belongs to the porphyrin class or exhibits similar photophysical properties, dihydroporphin's role in the study becomes relevant. Analyzing the decay and populating rates of similar compounds provides insights into their excited state dynamics, potentially applicable to understanding the photochemical behavior of 473930-22-2 (free base). []
MAPb0.5Sn0.5I3
Compound Description: This compound represents a mixed tin-lead halide perovskite with a bandgap of 1.22 eV. [] The study explores its potential in lead-free or low-lead content perovskite solar cells (PSCs) to mitigate the toxicity concerns associated with lead-based materials. []
Relevance: If 473930-22-2 (free base) falls under the category of halide perovskites or is being explored for its photovoltaic applications, MAPb0.5Sn0.5I3 provides a relevant structural comparison. The study highlights the efforts to replace lead in PSCs while maintaining efficiency, indicating a potential connection to the research area of 473930-22-2 (free base) if it shares this application. []
Cs2AgBi0.75Sb0.25Br6
Compound Description: This compound is a lead-free halide perovskite with a wide bandgap of 1.82 eV. [] The study investigates its use in a tandem solar cell configuration alongside the narrow bandgap MAPb0.5Sn0.5I3 to improve efficiency by mitigating energy losses. []
Relevance: Similar to MAPb0.5Sn0.5I3, the relevance of Cs2AgBi0.75Sb0.25Br6 to 473930-22-2 (free base) depends on the latter's classification. If 473930-22-2 (free base) belongs to halide perovskites or is investigated for solar cell applications, this lead-free perovskite offers a comparable structure. The focus on lead-free alternatives in the study might indicate a shared research interest with 473930-22-2 (free base). []
Carbonic Anhydrase Nanoparticles
Compound Description: These nanoparticles represent engineered carbonic anhydrase enzymes assembled via a self-assembling peptide. [] They exhibit high stability and retain significant enzymatic activity, demonstrating potential for carbon dioxide capture applications. []
Relevance: The connection between carbonic anhydrase nanoparticles and 473930-22-2 (free base) relies on broader research themes. If 473930-22-2 (free base) is investigated for its enzymatic activity, particularly in carbon capture or related fields, these nanoparticles offer a relevant comparison. The study highlights the advantages of engineered enzyme nanoparticles for stability and activity, potentially applicable to research involving 473930-22-2 (free base) if it shares similar applications. []
ABI-007
Compound Description: ABI-007 is a nanoparticle albumin-bound paclitaxel formulation designed for cancer treatment. [] This solvent-free formulation exhibits superior efficacy and a reduced toxicity profile compared to conventional paclitaxel. []
Relevance: If 473930-22-2 (free base) belongs to a class of anti-cancer agents or drug delivery systems, particularly those involving nanoparticles or albumin-binding strategies, ABI-007 becomes a relevant comparison. The study emphasizes improved efficacy and reduced toxicity, which might be shared research goals for 473930-22-2 (free base) if it falls under a similar therapeutic category. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TAS-117 is under investigation in clinical trial NCT03017521 (K-BASKET, TAS-117, PI3K/AKT Gene Aberration). Pifusertib is an orally bioavailable allosteric and selective pan-inhibitor of the serine/threonine protein kinase Akt (protein kinase B; v-akt murine thymoma viral oncogene homolog 1), with potential antineoplastic activity. Upon oral administration, pifusertib targets, binds to and inhibits the activity of Akt, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt-mediated signaling. This may inhibit proliferation and induce apoptosis of tumor cells in which Akt is overexpressed. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
TAS-116 is under investigation in clinical trial NCT02965885 (A Study of TAS-116 in Patients With Solid Tumors). Pimitespib is a specific inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, pimitespib specifically binds to and inhibits the activity of Hsp90 alpha and beta; this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta. Hsp90, a family of molecular chaperone proteins that are upregulated in a variety of tumor cells, plays a key role in the conformational maturation, stability, and function of "client" proteins within the cell,; many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, cell-cycle regulators, transcription factors and hormone receptors. As TAS-116 selectively inhibits cytosolic HSP90alpha and beta only and does not inhibit HSP90 paralogs, such as endoplasmic reticulum GRP94 or mitochondrial TRAP1, this agent may have less off-target toxicity as compared to non-selective HSP90 inhibitors.
TAS 115 is a multi-kinase inhibitor that inhibits the growth factor receptors PDGFRα and PDGFRβ (IC50s = 0.81 and 7.06 nM, respectively), c-FMS (IC50 = 15 nM), VEGFR2 and VEGFR1 (IC50s = 30 and 140 nM, respectively), Met (IC50 = 32 nM), and FGFR2 (IC50 = 340 nM). It also inhibits Axl, c-Kit, Src, and FLT1.1 TAS 115 inhibits VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and Met phosphorylation in Met-amplified MKN45 human gastric cancer cells. It also inhibits VEGF-dependent, but not VEGF-independent, growth of HUVECs (IC50s = 0.019 and 19.3 µM, respectively) and of Met-amplified MKN45, but not Met-inactivated, human MCF-7 breast cancer cells (GI50s = 0.032 and >10 µM, respectively). TAS 115 reduces tumor growth in a MKN45 mouse xenograft model (ED50 = 8 mg/kg). TAS-115 is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.
TAS-303 is a selective norepinephrine reuptake inhibitor which displays significant norepinephrine transporter (NET) inhibitory activity toward serotonin or dopamine transporters. Radioligand-binding studies showed that TAS-303 selectively and potently inhibited [3H]norepinephrine binding to the human NET.
Futibatinib is an inhibitor of Fibroblast Growth Factor receptor (FGFR), which comprises a group of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, migration, and survival. FGFR was investigated in oncology as a therapeutic target, as FGFR genomic aberrations and dysregulated FGFR signalling pathways are observed in some cancers such as cholangiocarcinoma and urothelial malignancies. As a novel inhibitor of FGFR, futibatinib was first approved by the FDA in September 2022 to treat different types of intrahepatic cholangiocarcinoma. On July 4, 2023, the European Commission granted Conditional Marketing Authorization for futibatinib for the treatment of cholangiocarcinoma. Futibatinib is a Kinase Inhibitor. The mechanism of action of futibatinib is as a Fibroblast Growth Factor Receptor Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Futibatinib is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Futibatinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury. Futibatinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. Futibatinib selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.
TAS4464 is a highly potent and selective inhibitor of NEDD8 (IC50 of 0.955 nM). TAS4464 selectively inhibited NAE relative to the other E1s UAE and SAE. TAS4464 treatment inhibited cullin neddylation and subsequently induced the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines. TAS4464 showed greater inhibitory effects than those of the known NAE inhibitor MLN4924 both in enzyme assay and in cells. Cytotoxicity profiling revealed that TAS4464 is highly potent with widespread antiproliferative activity not only for cancer cell lines but also patient derived tumor cells. TAS4464 showed prolonged target inhibition in human tumor xenograft mouse models; weekly or twice a week TAS4464 administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss. As a conclusion, TAS4464 is the most potent and highly selective NAE inhibitor reported to date, showing superior antitumor activity with prolonged target inhibition. It is, therefore, a promising agent for the treatment of a variety of tumors including both hematologic and solid tumors. These results support the clinical evaluation of TAS4464 in hematologic and solid tumors.
Zipalertinib is an orally available selective inhibitor of a broad spectrum of epidermal growth factor receptor (EGFR) mutations, including EGFR exon 20 insertion mutations (EGFR Ex20ins; Ex20ins mutations), with potential antineoplastic activity. CLN-081 is also active against other EGFR mutations including exon 19 deletions (exon19del), L858R, and T790M, as well as the less common G719X, L861Q and S768I mutations. Upon administration, zipalertinib specifically and covalently binds to and inhibits a variety of EGFR mutations, with particularly high selectivity against EGFR Ex20ins, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, CLN-081 may have therapeutic benefits in tumors with EGFR Ex20ins, as most EGFR mutant-selective inhibitors are not active against EGFR Ex20ins. This agent shows minimal activity against wild-type EGFR (wt EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit wt EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.